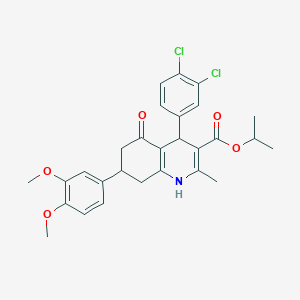
Propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。この化合物は、ジクロロフェニル基とジメトキシフェニル基を含む独自の構造を持つことで知られており、さまざまな科学研究分野において注目されています。
準備方法
合成経路と反応条件
4-(3,4-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルの合成には、通常、多段階の有機反応が伴います。一般的な方法の1つには、適切なアルデヒドをアミンおよびケトンと、制御された条件下で縮合させることが含まれます。この反応には、多くの場合、酸または塩基などの触媒が必要となり、ヘキサヒドロキノリン環の形成を促進します。
工業的生産方法
この化合物の工業的生産には、大規模バッチ反応器を使用し、反応条件を厳密に制御して、高収率かつ高純度の製品を得ることが求められます。再結晶やクロマトグラフィーなどの高度な精製技術を使用することが、目的の製品を得るために不可欠です。
化学反応の分析
反応の種類
4-(3,4-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルは、さまざまな化学反応を起こし、それには以下が含まれます。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: この反応は、ケトン基をアルコールに還元することができます。
置換: 化合物中のハロゲン原子は、適切な条件下で他の基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。条件には、多くの場合、反応を効率的に進めるために、特定の温度、溶媒、および触媒が必要です。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化によりカルボン酸が生成され、還元によりアルコールが生成されます。
科学研究への応用
4-(3,4-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探索する研究が進行中です。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が関係しています。酵素または受容体に結合し、その活性を変化させることで、さまざまな生物学的効果をもたらす可能性があります。関連する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれます。
類似化合物との比較
類似化合物
類似の化合物には、フェニル環に異なる置換基を持つ他のヘキサヒドロキノリン誘導体があります。
独自性
4-(3,4-ジクロロフェニル)-7-(3,4-ジメトキシフェニル)-2-メチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロパン-2-イルエステルを際立たせているのは、ジクロロフェニル基とジメトキシフェニル基の特異的な組み合わせであり、これにより、独自の化学的および生物学的特性がもたらされます。
特性
分子式 |
C28H29Cl2NO5 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC名 |
propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29Cl2NO5/c1-14(2)36-28(33)25-15(3)31-21-11-18(16-7-9-23(34-4)24(13-16)35-5)12-22(32)27(21)26(25)17-6-8-19(29)20(30)10-17/h6-10,13-14,18,26,31H,11-12H2,1-5H3 |
InChIキー |
DTPBUWPSMBVQCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















